2-(4-Chlorothiophen-2-yl)acetic acid
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Overview
Description
2-(4-Chlorothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetic acid typically involves the chlorination of thiophene followed by carboxylation. One common method starts with the chlorination of thiophene to produce 4-chlorothiophene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding thiophene-2-acetic acid.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-acetic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloro and acetic acid groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Lacks the chloro substituent, resulting in different reactivity and biological activity.
4-Bromo-thiophen-2-YL)-acetic acid: Similar structure but with a bromo group instead of a chloro group, leading to variations in chemical properties and applications.
2-Chloro-thiophen-3-YL)-acetic acid:
Uniqueness
2-(4-Chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chloro and acetic acid groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorothiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTZFJYUMDHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263206-98-9 |
Source
|
Record name | 2-(4-chlorothiophen-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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